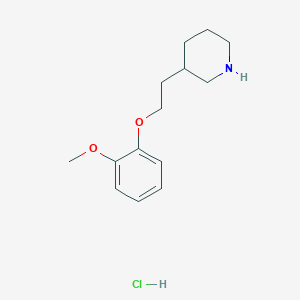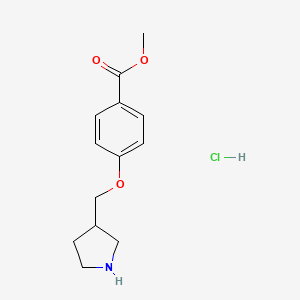![molecular formula C11H22ClNO3 B1424620 Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride CAS No. 1219967-54-0](/img/structure/B1424620.png)
Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride
Vue d'ensemble
Description
Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride is a chemical compound with the molecular formula C11H22ClNO3. It is a derivative of piperidine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a piperidine ring and an ester functional group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2-(2-piperidinyl)ethanol, is reacted with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. This reaction proceeds via nucleophilic addition to form the intermediate, Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, this compound. This step is typically carried out in an aqueous or alcoholic solution to ensure complete conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological molecules, potentially inhibiting or activating certain pathways. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then exert its effects on the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-[2-(2-pyrrolidinyl)ethoxy]propanoate hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Ethyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-[2-(2-piperidinyl)ethoxy]butanoate hydrochloride: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride is unique due to its specific combination of a piperidine ring and a propanoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
methyl 3-(2-piperidin-2-ylethoxy)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-14-11(13)6-9-15-8-5-10-4-2-3-7-12-10;/h10,12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNCZVNAXCPGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424543.png)
![3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424544.png)
![3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424545.png)
![3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424546.png)
![3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424547.png)
![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)
![2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424551.png)
![4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424553.png)
![Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424555.png)
![4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424557.png)
![4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424559.png)
![4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424560.png)
